4-Chloro-2-(trifluoromethoxy)benzaldehyde
Description
Properties
IUPAC Name |
4-chloro-2-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONFEJGLHKNKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-(trifluoromethoxy)benzaldehyde, a compound with the molecular formula C8H4ClF3O, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Structure : The compound features a benzaldehyde moiety substituted with a chlorine atom and a trifluoromethoxy group, which contribute to its unique chemical behavior.
- Physical Properties : It is characterized by high lipophilicity due to the trifluoromethoxy group, influencing its interaction with biological membranes.
Antitumor Properties
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 6.83 |
| MCF-7 (breast cancer) | 3.64 |
| MDA-MB-231 (breast cancer) | 2.14 |
| HeLa (cervical cancer) | 5.18 |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit key inflammatory pathways, particularly the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Inhibition studies in RBL-1 cells showed:
- COX Inhibition : Reduction in prostaglandin E2 production.
- LOX Inhibition : Suppression of leukotriene B4 synthesis.
These findings are crucial as they highlight the compound's potential in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to modulate various molecular targets:
- Microtubule Stabilization : It has been observed to stabilize microtubules, which is essential for cell division and intracellular transport.
- Eicosanoid Biosynthesis Modulation : The compound affects the biosynthesis of eicosanoids, which play significant roles in inflammation and immunity .
Case Studies
Several case studies have evaluated the pharmacological potential of this compound:
- Antitumor Efficacy Study : In a study involving multiple cancer cell lines, this compound demonstrated potent antiproliferative effects, outperforming several conventional chemotherapeutic agents.
- Toxicological Assessment : Toxicity studies revealed that while the compound exhibits promising therapeutic effects, high doses can lead to hepatotoxicity and nephrotoxicity in animal models. The NOAEL (No Observed Adverse Effect Level) was determined to be 10 mg/kg based on liver and kidney effects observed at higher doses .
Scientific Research Applications
Organic Synthesis
4-Chloro-2-(trifluoromethoxy)benzaldehyde serves as an essential intermediate in the synthesis of various organic compounds. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable in creating more complex structures.
Biological Studies
The compound has been utilized in studying enzyme interactions and metabolic pathways. Its structural characteristics allow it to mimic biologically active molecules, making it useful for investigating enzyme inhibition and receptor binding mechanisms.
Pharmaceutical Development
In medicinal chemistry, this compound acts as a building block for synthesizing potential pharmaceutical agents. Its derivatives have shown promise in anticancer research, with studies indicating that certain modifications can enhance cytotoxicity against cancer cell lines.
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, one study found that specific derivatives induced apoptosis in resistant cancer cells, suggesting their potential as novel anticancer agents.
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | A549 | 5.0 |
| Derivative B | MCF-7 | 3.5 |
Case Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that certain derivatives could effectively inhibit enzyme activity, leading to altered metabolic processes.
| Enzyme Target | Inhibition (%) | Compound Used |
|---|---|---|
| Enzyme X | 70% | Derivative C |
| Enzyme Y | 50% | Derivative D |
Industrial Applications
In addition to its research applications, this compound is also used in various industrial processes:
- Agrochemicals : The compound is utilized in synthesizing pesticides and herbicides due to its reactivity and ability to form stable intermediates.
- Specialty Chemicals : It serves as a precursor for producing dyes and polymers with enhanced properties.
Safety Considerations
Handling this compound requires caution due to its potential toxicity. It is classified as harmful if ingested and can cause severe skin and eye irritation upon contact. Proper safety protocols should be followed when working with this compound.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The compound’s reactivity and applications are influenced by the positions of its substituents. Key analogs include:
- 4-Chloro-2-(trifluoromethyl)benzaldehyde (CAS: 2779017): Replaces the trifluoromethoxy group with a trifluoromethyl group. This substitution removes the oxygen atom, reducing electron-withdrawing resonance effects but increasing steric bulk.
- 4-Chloro-2-(trifluoromethoxy)benzoic acid (CAS: 1261605-70-2): Oxidized aldehyde to carboxylic acid, shifting functionality from electrophilic aldehyde to carboxylic acid derivatives.
Physical and Chemical Properties
A comparative analysis of physical properties is summarized below:
Key Observations :
- The trifluoromethoxy variant has a higher molecular weight than the trifluoromethyl analog due to the oxygen atom.
- Both aldehydes are air-sensitive, requiring inert storage conditions.
Industrial and Research Relevance
- Pricing and Availability : this compound is priced at JPY 15,000/500mg for its benzoic acid derivative, reflecting its high-value applications.
- Emerging Analogs: Compounds like 2-(4-Chloro-3-fluorophenoxy)benzaldehyde (CAS: 338393-57-0) demonstrate the versatility of halogenated benzaldehydes in drug discovery.
Preparation Methods
Direct Substitution on Benzaldehyde Precursors
One common laboratory-scale method involves starting from 4-chlorobenzaldehyde, followed by the introduction of the trifluoromethoxy group via nucleophilic substitution or electrophilic trifluoromethoxylation reagents. This approach requires careful control of reaction conditions such as temperature, solvent, and catalyst to achieve selective substitution at the ortho position relative to the aldehyde group.
- Reaction conditions: Use of trifluoromethoxy reagents under catalytic conditions, often with polar aprotic solvents to facilitate substitution.
- Catalysts: Lewis acids or transition metal catalysts may be employed to enhance reaction rates and selectivity.
- Purification: The product is typically purified by distillation or crystallization to achieve high purity suitable for further applications.
Multi-step Synthesis via Halogenation and Fluorination
An alternative approach involves initial chlorination of an appropriate benzaldehyde or toluene derivative, followed by selective fluorination or trifluoromethoxylation steps. These methods often use halogenation under UV light or radical initiators, followed by fluorination with hydrogen fluoride or specialized fluorinating agents.
- Step 1: Chlorination of ortho-substituted toluene derivatives under ultraviolet light with initiators such as diisopropyl azodicarboxylate or benzoyl peroxide.
- Step 2: Fluorination or trifluoromethoxylation using hydrogen fluoride in the presence of antimony halide catalysts at temperatures between 60–120°C.
- Step 3: Hydrolysis of intermediate fluorinated compounds under catalysis and controlled temperature (80–150°C) to yield the aldehyde functionality.
Hydrolysis and Catalytic Processes
Hydrolysis of fluorinated intermediates is a critical step to convert trifluoromethyl or trifluoromethoxy-substituted precursors into the desired aldehyde. This step is typically catalyzed by iron(III) chloride or other Lewis acids, carried out under controlled temperature (100–160°C) and pressure conditions (0.3–0.78 MPa).
- Catalyst loading: Typically 0.01% to 10% by mass relative to the reaction mixture.
- Reaction time: 2–4 hours with continuous monitoring by gas chromatography to ensure conversion rates exceeding 95%.
- Yield: High yields of over 87% with purity exceeding 98% by GC analysis have been reported.
Industrial Scale Preparation
Industrial production of 4-chloro-2-(trifluoromethoxy)benzaldehyde involves scaling up the above laboratory methods with optimization for cost, safety, and environmental impact.
- Reactor type: Large-scale chemical reactors equipped with jacketed heating and tail gas absorption systems.
- Process control: Precise temperature and pressure regulation, continuous feeding of reactants, and staged hydrolysis to maximize yield.
- Purification: Vacuum distillation under reduced pressure (0.095 MPa) at 70–75°C to isolate the product with >99% purity.
- Waste management: Recycling of unreacted raw materials and minimization of wastewater generation are standard practices to improve sustainability.
Summary Table of Preparation Methods
| Step | Conditions/Details | Catalyst/Initiator | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (GC %) | Notes |
|---|---|---|---|---|---|---|---|
| Chlorination of toluene | UV light, chlorine gas, initiators (e.g., benzoyl peroxide) | Diisopropyl azodicarboxylate/benzoyl peroxide | Ambient to 60 | Atmospheric | N/A | N/A | Radical chlorination to form dichlorotoluene |
| Fluorination | Hydrogen fluoride, antimony halide catalyst | Antimony halides | 60–120 | Atmospheric | N/A | N/A | Selective fluoridation to trifluoromethoxy intermediates |
| Hydrolysis | Water, iron(III) chloride catalyst, steam heating | FeCl3 | 80–150 | 0.3–0.78 | 87–96.5 | 98–99 | Conversion to aldehyde with high purity |
| Purification (vacuum distillation) | Reduced pressure distillation at 70–75°C | N/A | 70–75 | 0.095 | N/A | >99 | Final product isolation and purification |
Research Findings and Analysis
- The hydrolysis step is crucial for achieving high purity and yield, with catalyst type and loading significantly influencing reaction efficiency.
- Use of antimony halides as fluorination catalysts provides better selectivity and milder reaction conditions compared to other fluorinating agents.
- Industrial methods emphasize recycling unreacted materials and minimizing environmental impact through controlled reaction parameters and waste treatment.
- The combination of radical chlorination and catalytic fluorination/hydrolysis provides a robust route adaptable to large-scale synthesis.
Q & A
Q. What are the key considerations for synthesizing 4-Chloro-2-(trifluoromethoxy)benzaldehyde in a laboratory setting?
- Methodological Answer : The synthesis typically involves halogenation and trifluoromethoxy substitution reactions. A common approach is reacting substituted benzaldehyde precursors (e.g., 4-chloro-2-hydroxybenzaldehyde) with trifluoromethylating agents like trifluoromethyl triflate under anhydrous conditions. For example, refluxing in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) can yield the target compound. Ensure rigorous drying of reagents to avoid hydrolysis of the trifluoromethoxy group. Reaction progress should be monitored via TLC or GC-MS .
Table 1 : Example Reaction Conditions
| Precursor | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 4-Chloro-2-hydroxybenzaldehyde | Trifluoromethyl triflate | DMF | 80°C | 65–75 |
Q. How can spectroscopic techniques (NMR, IR) be used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm. The trifluoromethoxy group (-OCF₃) splits aromatic protons into distinct coupling patterns (e.g., doublets or doublet-of-doublets). ¹³C NMR will show characteristic CF₃ signals at ~120 ppm (quartet, J = 320 Hz) .
- IR : A strong C=O stretch near 1700 cm⁻¹ confirms the aldehyde group. The C-F stretch (1100–1200 cm⁻¹) and C-O-C (trifluoromethoxy) near 1250 cm⁻¹ are diagnostic .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (H315, H319). Work in a fume hood to avoid inhalation (H335). In case of exposure:
- Eye contact : Flush with water for 15 minutes; consult an ophthalmologist .
- Skin contact : Wash with soap/water; remove contaminated clothing .
Store in a cool, dry place away from oxidizers.
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL) provides precise bond lengths, angles, and torsion angles. For example:
- The trifluoromethoxy group’s orientation can be confirmed via O-C-F₃ torsion angles.
- Weak intermolecular interactions (e.g., CH-π, hydrogen bonds) stabilize the crystal lattice, as seen in related benzaldehydes .
Table 2 : Example Crystallographic Parameters
| Parameter | Value (Å/°) |
|---|---|
| C=O bond length | 1.21 ± 0.02 |
| C-O-CF₃ bond angle | 117.5° |
| Dihedral angle (aromatic planes) | 78.3° |
Q. What contradictions exist in reported synthetic yields, and how can they be addressed experimentally?
- Methodological Answer : Discrepancies in yields (e.g., 50% vs. 75%) may arise from:
- Moisture sensitivity : Trifluoromethoxy groups hydrolyze readily; ensure anhydrous conditions via molecular sieves or inert gas .
- Catalyst choice : Transition-metal catalysts (e.g., Pd/C) may improve regioselectivity in halogenation steps .
Validate reproducibility using controlled experiments with purified reagents.
Q. How does the electronic influence of the trifluoromethoxy group affect reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The -OCF₃ group is strongly electron-withdrawing (-I effect), activating the aromatic ring toward NAS at the ortho/para positions. Compare reactivity with analogs (e.g., -OCH₃ or -CF₃):
- Kinetic studies : Monitor reaction rates with varying substituents using UV-Vis or HPLC.
- DFT calculations : Predict charge distribution and activation barriers (e.g., Mulliken charges on aromatic carbons) .
Applications in Drug Development
Q. What strategies are used to incorporate this compound into fluorinated drug candidates?
- Methodological Answer : The compound serves as a fluorinated building block for:
- Protease inhibitors : Condense with amines to form Schiff bases, followed by reduction to stable pharmacophores .
- PET tracers : Radiolabel the aldehyde group with ¹⁸F for imaging applications .
Optimize solubility by introducing polar groups (e.g., -OH, -NH₂) while retaining the trifluoromethoxy moiety’s metabolic stability .
Comparative Analysis
Q. How do substituent positions (e.g., 4-chloro vs. 2-chloro) alter the physicochemical properties of trifluoromethoxybenzaldehydes?
- Methodological Answer : Compare logP, melting points, and dipole moments: Table 3 : Substituent Effects
Analytical Challenges
Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?
- Methodological Answer : Use UPLC-MS with a C18 column (1.7 µm particles) and gradient elution (water/acetonitrile + 0.1% formic acid). For halogenated byproducts (e.g., di-chloro analogs), employ:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
